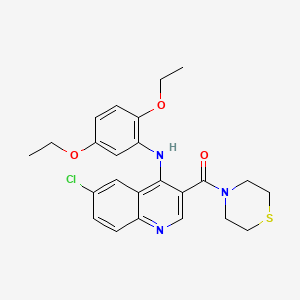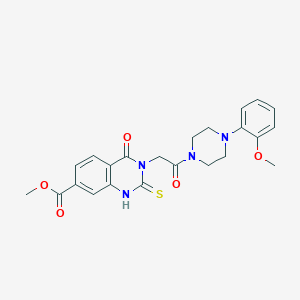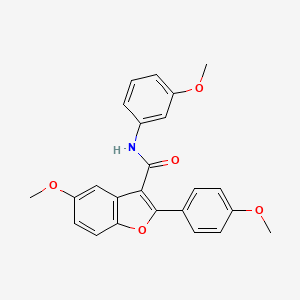
Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound that features a quinazoline core structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate typically involves multi-step organic reactions. The process often starts with the preparation of the quinazoline core, followed by the introduction of various functional groups through a series of reactions such as nucleophilic substitution, amide formation, and esterification. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure consistency and efficiency. The use of automated systems for monitoring and adjusting reaction parameters can enhance the scalability of the synthesis process.
化学反应分析
Types of Reactions
Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are tailored to optimize the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at specific positions on the quinazoline core.
科学研究应用
Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate has a wide range of applications in scientific research:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: It is investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds.
作用机制
The mechanism of action of Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological context and the structure-activity relationship of the compound.
相似化合物的比较
Similar Compounds
Similar compounds include other quinazoline derivatives and compounds containing the pyrrolidine ring. Examples include:
- Quinazoline-2,4-dione derivatives
- Pyrrolidine-2,5-dione derivatives
- Benzyl-substituted quinazolines
Uniqueness
Methyl 4-oxo-3-(4-((2-(pyrrolidin-1-yl)ethyl)carbamoyl)benzyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is unique due to its specific combination of functional groups and structural features
属性
分子式 |
C24H26N4O4S |
|---|---|
分子量 |
466.6 g/mol |
IUPAC 名称 |
methyl 4-oxo-3-[[4-(2-pyrrolidin-1-ylethylcarbamoyl)phenyl]methyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C24H26N4O4S/c1-32-23(31)18-8-9-19-20(14-18)26-24(33)28(22(19)30)15-16-4-6-17(7-5-16)21(29)25-10-13-27-11-2-3-12-27/h4-9,14H,2-3,10-13,15H2,1H3,(H,25,29)(H,26,33) |
InChI 键 |
OGMFWDWQZXMCBX-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC2=C(C=C1)C(=O)N(C(=S)N2)CC3=CC=C(C=C3)C(=O)NCCN4CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-(4-methoxy-3-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}phenyl)pyridazin-3(2H)-one](/img/structure/B11277281.png)
![2-{2-[(3-methylbutyl)amino]-2-oxoethoxy}-N,N-diphenylacetamide](/img/structure/B11277284.png)
![2-fluoro-N-[2-(3-methoxybenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B11277294.png)

![N-{4-Methyl-2-[3-({[(4-methylphenyl)carbamoyl]methyl}sulfanyl)-5-oxo-4,5-dihydro-1,2,4-triazin-6-YL]phenyl}propanamide](/img/structure/B11277304.png)


![N-(4-ethoxyphenyl)-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamide](/img/structure/B11277323.png)
![N-cyclohexyl-2-((1-(2-hydroxyethyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)acetamide](/img/structure/B11277324.png)

![2-[7-(ethylsulfanyl)-4-oxopyrimido[4,5-d]pyrimidin-3(4H)-yl]-N-(4-methoxybenzyl)acetamide](/img/structure/B11277338.png)

![14-ethyl-5,5,13-trimethyl-6-oxa-17-thia-2,12,14-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1,3(8),9,11(16),12-pentaen-15-one](/img/structure/B11277352.png)
![2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]-N-(2-methoxy-4-nitrophenyl)acetamide](/img/structure/B11277354.png)
